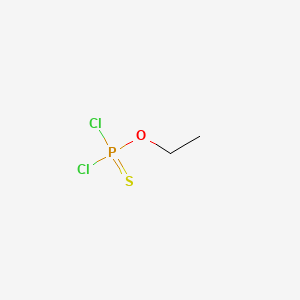
Aluminum silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum silicate, also known as aluminium silicate, is a chemical compound derived from aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). It can be found in both anhydrous and hydrated forms, occurring naturally as minerals or synthesized in laboratories. The chemical formula for this compound is typically expressed as Al₂SiO₅, representing the bonding between aluminum, silicon, and oxygen atoms .
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This involves the reaction of aluminum sulfate and sodium silicate in an aqueous solution, leading to the formation of this compound precipitate.
Sol-Gel Method: This two-step process involves the hydrolysis and condensation of tetraethyl orthosilicate and aluminum nitrate. The resulting gel is then dried and calcined to produce this compound powder.
Industrial Production Methods:
High-Temperature Synthesis: Industrial production often involves heating kaolin (a naturally occurring this compound mineral) at high temperatures to produce metakaolinite, which can then be further processed to obtain this compound.
Extraction from Natural Minerals: this compound can also be extracted from minerals such as andalusite, kyanite, and sillimanite through mining and subsequent purification processes.
Types of Reactions:
Oxidation and Reduction: this compound is generally stable and inert, but under certain conditions, it can undergo oxidation and reduction reactions.
Substitution Reactions: this compound can participate in substitution reactions where aluminum or silicon atoms are replaced by other metal ions, leading to the formation of various aluminosilicate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can facilitate reduction reactions involving this compound.
Major Products Formed:
Aluminum Oxide (Al₂O₃): Formed during oxidation reactions.
Silicon Dioxide (SiO₂): Another product of oxidation reactions.
Aluminosilicates: Formed through substitution reactions.
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Kaolinite (Al₂Si₂O₅(OH)₄): A hydrated form of aluminum silicate commonly found in clay minerals.
Mullite (Al₆Si₂O₁₃): A high-temperature stable phase of this compound used in refractory materials.
Zeolites: Aluminosilicate minerals with a porous structure used in catalysis and adsorption.
Uniqueness of this compound:
Versatility: this compound’s ability to form various hydrated and anhydrous forms makes it highly versatile for different applications.
High-Temperature Stability: Its stability at high temperatures makes it suitable for use in refractory materials and industrial processes.
Adsorption Capacity: The mesoporous structure of this compound synthesized through the sol-gel method provides a high surface area, enhancing its adsorption capacity for pollutants.
Properties
CAS No. |
12428-46-5 |
|---|---|
Molecular Formula |
AlHO6Si2-3 |
Molecular Weight |
180.16 g/mol |
InChI |
InChI=1S/Al.O5Si2.H2O/c;1-6(2)5-7(3)4;/h;;1H2/q;-2;/p-1 |
InChI Key |
XXPXLALHHZVIOU-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al] |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of aluminum silicate?
A1: this compound does not have a single, fixed molecular formula or weight. Its composition varies depending on the specific type and source. For example, the naturally occurring mineral kaolinite, a type of this compound, has the formula Al2Si2O5(OH)4 [].
Q2: Are there spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques are used to characterize this compound, including:
- X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase identification of aluminum silicates [, , ].
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and chemical bonds present in aluminum silicates, providing insights into their structure and composition [, , ].
- Nuclear Magnetic Resonance (NMR): Solid-state NMR, particularly 27Al NMR, is employed to study the coordination environment of aluminum atoms within the this compound structure [].
Q3: What are the typical applications of this compound fibers?
A3: this compound fibers, valued for their high-temperature stability and thermal insulation properties, find use in various applications such as:
- Refractory Materials: They are used in furnaces, kilns, and other high-temperature environments due to their excellent resistance to heat and chemical attack [, , ].
- Thermal Insulation: this compound fibers are incorporated into insulation materials for buildings, aerospace components, and industrial equipment to reduce heat transfer [, , , ].
- Filtration: They can be utilized in high-temperature filtration systems to remove particulate matter from gases [].
Q4: How does the addition of this compound affect the properties of polymers like PVC?
A4: Incorporating modified this compound into Polyvinyl Chloride (PVC) profiles offers several advantages [, ]:
Q5: How does the concentration of magnesium this compound impact a slurry's rheological properties?
A5: The addition of Laponite® (a synthetic lithium this compound) to a kaolin-bentonite slurry significantly impacts its rheological properties []:
Q6: Can aluminum silicates act as catalysts?
A6: Yes, ordered mesoporous aluminum silicates, synthesized using the sol-gel method, exhibit strong acid sites and catalytic activity [].
Q7: In what reactions are mesoporous aluminum silicates catalytically active?
A7: Mesoporous aluminum silicates effectively catalyze the Friedel-Crafts alkylation reaction, as demonstrated with the alkylation of anisole and benzyl alcohol [].
Q8: How does the Si/Al ratio in mesoporous aluminum silicates affect their catalytic activity?
A8: The Si/Al ratio significantly influences the acidic properties and catalytic activity of mesoporous aluminum silicates. Research suggests that aluminum silicates with a Si/Al molar ratio of 10 exhibit the highest Brønsted acidic sites and, consequently, the best catalytic activity in Friedel-Crafts alkylation reactions [].
Q9: Are aluminum silicates considered safe for use in cosmetic formulations?
A9: The Cosmetic Ingredient Review (CIR) Expert Panel, after reviewing the safety of various silicates including this compound, concluded that these ingredients are safe for use in cosmetic formulations as they are currently used [].
Q10: What are the potential health concerns associated with occupational exposure to this compound dust?
A10: While generally considered safe for topical use, occupational inhalation of this compound dust has been linked to pulmonary health issues:
- Fibrosis and Pneumoconiosis: Extensive studies on workers involved in mining and processing this compound have reported cases of fibrosis and pneumoconiosis, highlighting the importance of proper safety measures and dust control in occupational settings [].
Q11: Is there evidence of this compound's toxicity towards specific cell types?
A11: Research indicates that while aluminum silicates seem relatively harmless to epithelial cells, they exhibit some toxicity towards endothelial cells and macrophages []. Specifically, WoundStat (a hemostatic agent containing this compound) showed higher toxicity compared to kaolin and QuikClot ACS+ at equivalent doses []. This cytotoxicity appears to arise from direct contact between the minerals and the cells present in wounds.
Q12: How can this compound be utilized to treat wastewater?
A12: this compound, particularly when treated with hydrochloric acid, acts as an effective filter material in biological aerated filters for treating river sewage []. It facilitates the removal of:
- Phosphate: The acid treatment releases cations like Ca2+, Mg2+, Fe3+, and Al3+, which react with phosphate in the sewage, leading to its precipitation and removal with high efficiency (over 52%) [].
- COD, NH3-N, and SS: The filter also demonstrates good removal rates for Chemical Oxygen Demand (COD), ammonia nitrogen (NH3-N), and Suspended Solids (SS), highlighting its potential as a multi-contaminant removal technology [].
Q13: Are there alternative fillers to this compound in papermaking?
A13: Yes, precipitated calcium carbonate is a commonly used alternative filler to this compound in papermaking. While both can enhance ash content and filler retention, they impact paper properties differently [].
Q14: Can this compound be used in drug delivery systems?
A14: Yes, research demonstrates the potential of magnesium this compound (MAS) in drug delivery systems, particularly for nicotine []. Formulating nicotine with MAS into microparticles using lyophilization offers promising features:
Q15: How do the preparation conditions affect the properties of nicotine-MAS microparticles?
A15: The preparation pH and nicotine-MAS ratio significantly influence the characteristics of nicotine-MAS microparticles:
- Particle Size and Nicotine Content: Increasing the nicotine amount during preparation leads to larger microparticles with higher nicotine content [].
- Drug Release and Permeation: Microparticles prepared at a lower pH (pH 4) exhibit a slower nicotine permeation rate across porcine mucosal membranes compared to those prepared at pH 7 [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










